



Applications of (4-Carbamoylphenyl)boronic Acid in Medicinal Chemistry: A Detailed Overview

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Compound of Interest				
Compound Name:	(4-Carbamoylphenyl)boronic acid			
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(4-Carbamoylphenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of a variety of therapeutic agents through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its rigid phenyl ring, coupled with the reactive boronic acid moiety and the hydrogen-bonding capability of the carbamoyl group, makes it an attractive component for designing molecules that can interact with biological targets with high affinity and specificity. This application note details its role in the development of enzyme inhibitors and receptor antagonists, providing experimental protocols and quantitative data where available.

Key Applications in Drug Discovery

The primary application of **(4-Carbamoylphenyl)boronic acid** in medicinal chemistry is as a key structural motif in the synthesis of inhibitors for various enzymes and as antagonists for cell surface receptors. Its utility is highlighted in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, and Vasopressin V1B receptor antagonists.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are crucial for DNA repair mechanisms. In cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP can lead to synthetic lethality in cancer cells. **(4-Carbamoylphenyl)boronic acid** serves





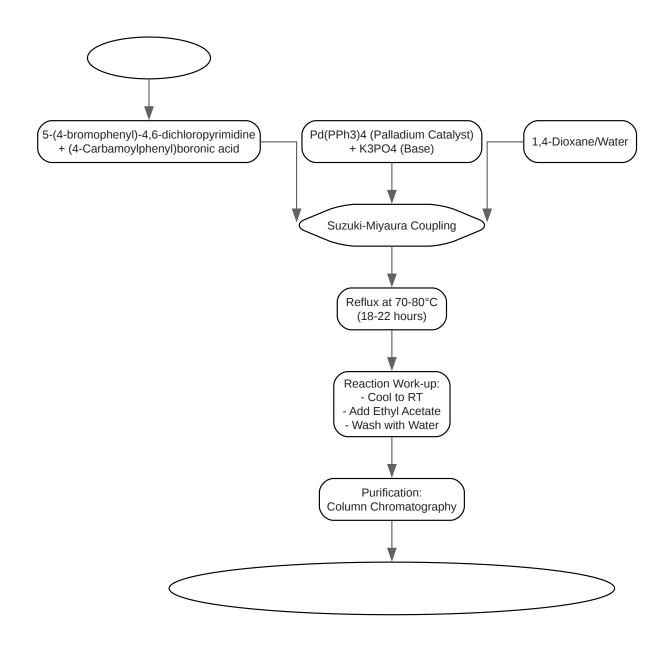


as a valuable scaffold in the synthesis of potent PARP inhibitors. The carbamoylphenyl group often mimics the nicotinamide moiety of the NAD+ substrate, which is essential for PARP's enzymatic activity.

A notable example is the synthesis of novel pyrimidine analogs through the Suzuki-Miyaura coupling of **(4-Carbamoylphenyl)boronic acid** with halogenated pyrimidines. These compounds are designed to fit into the active site of PARP enzymes.

Experimental Workflow for Synthesis of a Pyrimidine-based PARP Inhibitor Precursor:





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Caption: Synthetic workflow for a pyrimidine-based PARP inhibitor precursor.

Quantitative Data:

While specific PARP inhibition data for 4'-(4,6-dichloropyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide is not readily available in the public domain, related pyrimidine-based PARP



inhibitors have shown significant activity. The following table presents data for representative PARP inhibitors to illustrate the typical potency of this class of compounds.

Compound	PARP1 IC50 (nM)	PARP2 IC50 (nM)	Reference
Olaparib	1.9	0.7	[1]
Rucaparib	1.4	0.2	[1]
Niraparib	3.8	2.1	[1]
Talazoparib	0.57	1.8	[1]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling[2]

This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction to synthesize 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives.[2]

Materials:

- 5-(4-bromophenyl)-4,6-dichloropyrimidine (1 equivalent)
- (4-Carbamoylphenyl)boronic acid (1.1 equivalents)
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
- Potassium phosphate (K₃PO₄) (2 equivalents)
- 1,4-Dioxane
- Distilled water

Procedure:

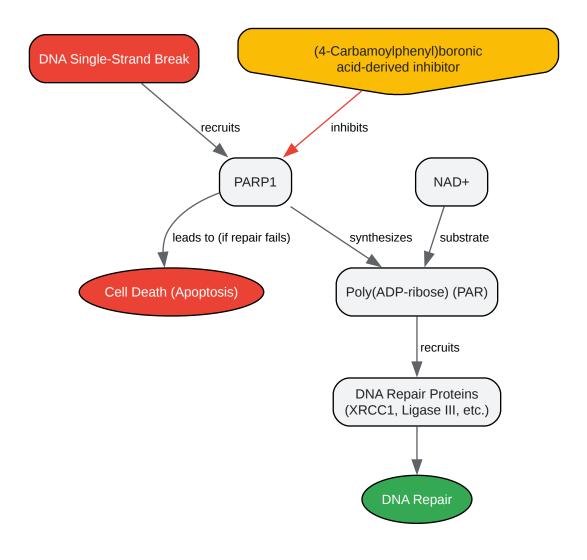
- To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine and Pd(PPh₃)₄.
- Add 1,4-dioxane (6 mL per 0.986 mmol of the pyrimidine derivative) and stir the mixture under an inert atmosphere (e.g., argon) for 30 minutes at room temperature.[2]



- Add (4-Carbamoylphenyl)boronic acid, K₃PO₄, and distilled water (1.5 mL).[2]
- Reflux the reaction mixture at 70–80 °C for 18–22 hours.[2]
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Add ethyl acetate and wash with water.
- Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 4'- (4,6-dichloropyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide.

PARP Signaling Pathway in DNA Repair:





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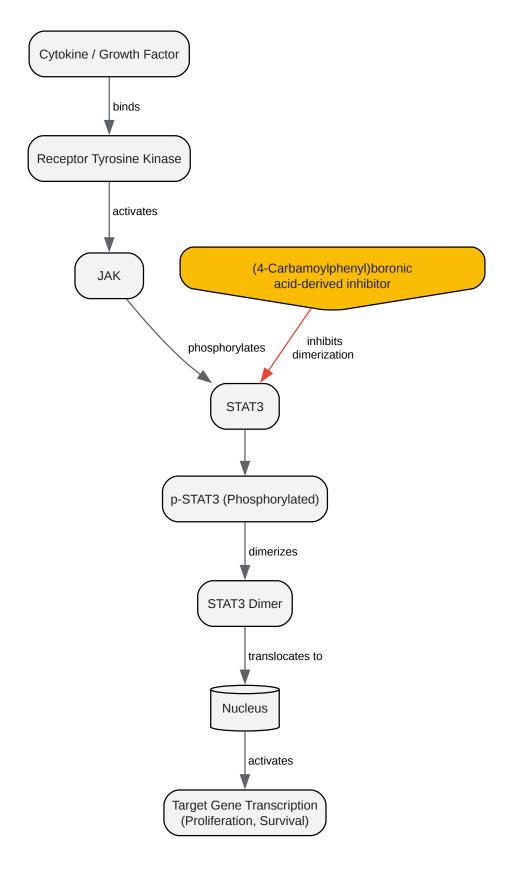
Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors

STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and survival. [3][4][5] Its constitutive activation is observed in many cancers, making it a promising therapeutic target. The boronic acid moiety can act as a bioisostere for a phosphate group, enabling it to interact with the phosphotyrosine-binding SH2 domain of STAT3, thereby inhibiting its dimerization and downstream signaling.

STAT3 Signaling Pathway:





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Caption: Overview of the JAK-STAT3 signaling pathway.[3][4][5]

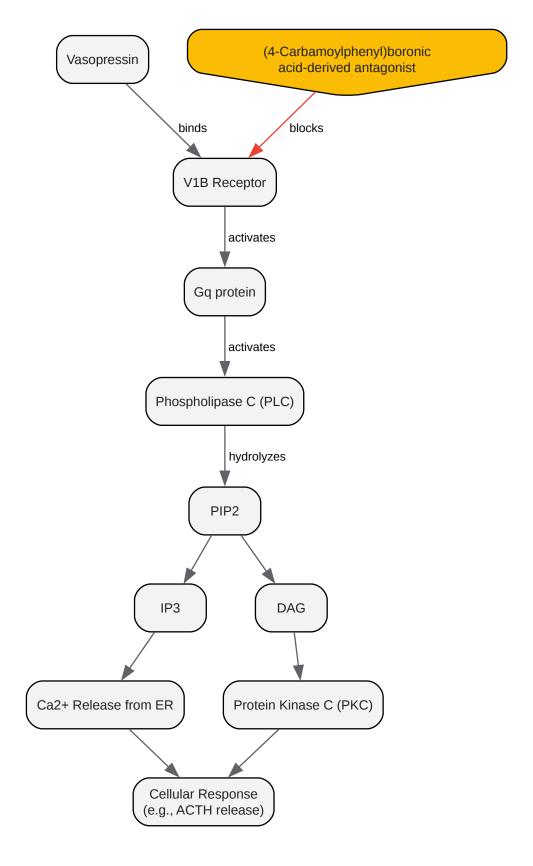


Vasopressin V1B Receptor Antagonists

The vasopressin V1B receptor, a G-protein coupled receptor (GPCR), is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and is a target for the treatment of depression and anxiety. **(4-Carbamoylphenyl)boronic acid** can be incorporated into small molecules designed to antagonize the V1B receptor, potentially modulating stress responses.

Vasopressin V1B Receptor Signaling Pathway:





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Caption: Simplified Vasopressin V1B receptor signaling pathway.[6]



Conclusion

(4-Carbamoylphenyl)boronic acid is a valuable and versatile reagent in medicinal chemistry. Its application in the synthesis of enzyme inhibitors and receptor antagonists, particularly through the Suzuki-Miyaura coupling, has contributed to the development of novel therapeutic candidates. The ability to readily form carbon-carbon bonds while introducing a key pharmacophoric element makes it a continued area of interest for drug discovery and development professionals. Further exploration of its use in creating diverse chemical libraries will likely lead to the identification of new and potent modulators of various biological targets.

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